molecular formula C14H21ClN2O B1667578 Aptocaine hydrochloride CAS No. 19281-32-4

Aptocaine hydrochloride

Cat. No. B1667578
CAS RN: 19281-32-4
M. Wt: 268.78 g/mol
InChI Key: JUSHHIAJHXVGRP-UHFFFAOYSA-N
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Description

Procaine hydrochloride is a local anesthetic . It’s used as an injection during surgery and other medical and dental procedures . It causes loss of feeling (numbness) of skin and mucous membranes . It’s also known by the brand names Novocain and Mericaine .


Synthesis Analysis

Procaine is a derivative of p-aminobenzoic acid . It was originally developed by Einhom and later with Uhlfelder . This anti-arrhythmic drug itself has a short half-life, but it’s able to form salts with other drugs which causes an increase in the duration of action .


Molecular Structure Analysis

The molecular formula of Procaine is C13H20N2O2 . It’s an ester anesthetic . The structure of Procaine has been fully characterized via elemental analysis, FTIR spectroscopy, Mass Spectrometry, and single-crystal X-ray crystallography .


Chemical Reactions Analysis

A method for the determination of procaine hydrochloride by ion-pairing flow injection analysis has been developed . It’s based on the formation of an ion-pair with sodium dodecyl phenylsulphonate and piezoelectric detection .


Physical And Chemical Properties Analysis

The physicochemical properties of a novel compound have historically been determined experimentally . Poor aqueous solubility is one of the major hurdles in the drug development process .

Scientific Research Applications

1. Bioanalytical Applications

  • Aptamers, artificial single-stranded DNA or RNA sequences, have shown high specificity in binding to targets like small molecules, proteins, and entire cells, with Lidocaine Hydrochloride being a potential target. This specificity makes aptamers effective in bioanalytical applications, including biosensing, diagnostics, and therapeutics (Iliuk et al., 2011).

2. Drug Delivery Systems

  • Mesoporous silica nanoparticles coated with pH-responsive polymers have been studied for their potential in controlled drug delivery. These systems, capable of carrying drugs like Lidocaine Hydrochloride, can be specifically tailored for effective cancer therapy (Zhang et al., 2014).
  • Hydrogels made from biopolymers, like chitosan glutamate, have shown promise as carriers for local anesthetics such as Lidocaine Hydrochloride. These hydrogels can be applied to mucosal surfaces, such as in the buccal region, for the relief of symptoms in conditions like aphthosis or painful mouth diseases (Pignatello et al., 2009).

3. Clinical and Surgical Applications

  • Lidocaine Hydrochloride has been utilized in film wound dressings. These dressings, based on insoluble matrices like carboxymethylcellulose, can provide efficient topical anesthesia, potentially benefiting wound treatment procedures (Vinklárková et al., 2017).
  • In veterinary medicine, Lidocaine Hydrochloride has been explored as a means to prevent reperfusion injury and subsequent multiple organ dysfunction syndrome. This use highlights its potential beyond traditional anesthetic roles (Cassutto Dvm & Gfeller Dvm, 2003).

4. Analytical and Diagnostic Techniques

  • Lidocaine Hydrochloride has been studied for its role in enhancing the permeability of biological barriers, such as oral mucosa, which is crucial for the effectiveness of transbuccal drug formulations (Franz-Montan et al., 2016).
  • Electroanalytical sensing techniques have been developed for substances like Lidocaine Hydrochloride, using electrodes like boron-doped diamond. These methods provide accurate and sensitive detection, important in pharmaceutical analysis (Pınar et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

Procaine has been investigated for antiviral properties against several viruses over the past decades . Data on the inhibitory effect of the procaine prodrugs ProcCluster® and procaine hydrochloride on SARS-CoV-2 infection in vitro has been presented .

properties

IUPAC Name

N-(2-methylphenyl)-2-pyrrolidin-1-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-11-7-3-4-8-13(11)15-14(17)12(2)16-9-5-6-10-16;/h3-4,7-8,12H,5-6,9-10H2,1-2H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSHHIAJHXVGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940955
Record name N-(2-Methylphenyl)-2-(pyrrolidin-1-yl)propanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aptocaine hydrochloride

CAS RN

19281-32-4
Record name 1-Pyrrolidineacetamide, α-methyl-N-(2-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19281-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aptocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019281324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Methylphenyl)-2-(pyrrolidin-1-yl)propanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methyl-N-(o-tolyl)pyrrolidine-1-acetamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.015
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APTOCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8QZQ3Y7GY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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